2H-1,3-Benzoxazine, octahydro-
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Overview
Description
2H-1,3-Benzoxazine, octahydro- is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound and its derivatives are of significant interest due to their presence in natural products, agricultural bactericides, and pharmaceuticals . The unique structure of 2H-1,3-Benzoxazine, octahydro- makes it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine, octahydro- typically involves the reaction of phenols with formaldehyde and primary amines under acidic or basic conditions. One common method is the Mannich condensation reaction, where phenol reacts with formaldehyde and an amine to form the oxazine ring . Another approach involves the intramolecular cyclization of N-(α-aryloxyalkyl)imidoyl chlorides .
Industrial Production Methods
Industrial production of 2H-1,3-Benzoxazine, octahydro- often employs scalable processes that optimize yield and purity. For instance, the use of aldimine and trifluoromethanesulfonic acid as catalysts has been shown to be effective in producing high yields of 2H-1,3-Benzoxazine derivatives . The reactions are typically driven to completion by the removal of water using molecular sieves.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazine, octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic acid, aldimines, and molecular sieves . Reaction conditions often involve acidic or basic environments, with temperature and solvent choice playing crucial roles in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines and their oxo- and dihydro-derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2H-1,3-Benzoxazine, octahydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine, octahydro- involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound act as inhibitors of the HCV NS5A protein, which is crucial for the replication of the hepatitis C virus . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1,3-Benzoxazine, octahydro- include:
- 3,4-Dihydro-2H-1,3-benzoxazines
- 4H-3,1-benzoxazin-4-ones
- Polybenzoxazines
Uniqueness
What sets 2H-1,3-Benzoxazine, octahydro- apart from these similar compounds is its unique combination of stability, reactivity, and biological activity. Its ability to undergo a variety of chemical reactions while maintaining structural integrity makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[e][1,3]oxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-8-7(3-1)5-9-6-10-8/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZGOPSYMYKTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CNCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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